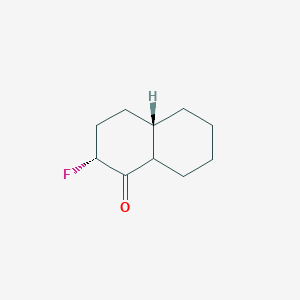![molecular formula C10H19NO B11915544 (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphor or its derivatives.
Functional Group Introduction:
Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor or through direct hydroxylation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
作用機序
The mechanism of action of (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Camphor: A bicyclic ketone with a similar structure but lacking the amino and hydroxyl groups.
Menthol: A bicyclic alcohol with a hydroxyl group but different stereochemistry and no amino group.
Uniqueness: (2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both an amino and a hydroxyl group in a bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
(2S,3R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8-,10?/m1/s1 |
InChIキー |
MDENRACGWNSYCU-FATLICPNSA-N |
異性体SMILES |
CC1(C2CCC1([C@@H]([C@@H]2N)O)C)C |
正規SMILES |
CC1(C2CCC1(C(C2N)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)

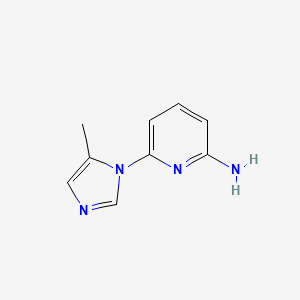
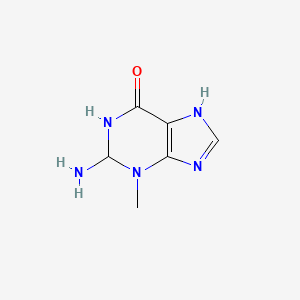
![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)

![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)
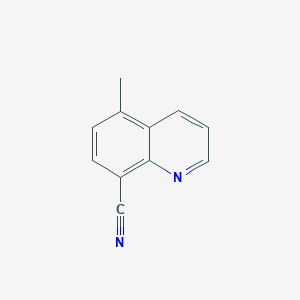
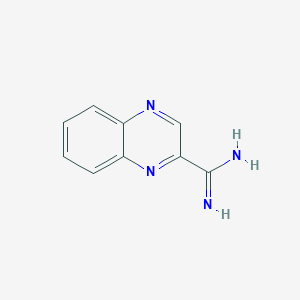
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

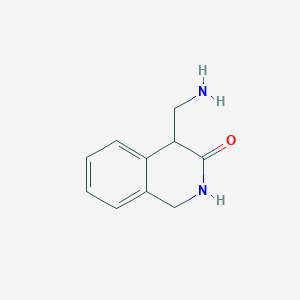
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)
